酸-PEG5-モノメチルエステル

概要

説明

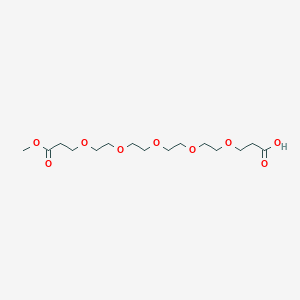

Acid-PEG5-mono-methyl ester is a polyethylene glycol (PEG) derivative with terminal carboxylic acid and mono-methyl ester moieties. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous environments. It is commonly used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bio-conjugation applications .

科学的研究の応用

Acid-PEG5-mono-methyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs and other bio-conjugates.

Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Utilized in the production of high-purity PEG linkers for various applications.

作用機序

Target of Action

Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be targeted by PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Acid-PEG5-mono-methyl ester involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway affected by Acid-PEG5-mono-methyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By inducing the degradation of specific target proteins, Acid-PEG5-mono-methyl ester can influence various cellular processes that are regulated by these proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good water solubility , which could potentially enhance its bioavailability

Result of Action

The result of the action of Acid-PEG5-mono-methyl ester is the selective degradation of its target proteins . This can lead to changes in cellular processes that are regulated by these proteins . The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action environment of Acid-PEG5-mono-methyl ester is the intracellular environment, where the ubiquitin-proteasome system operates . Environmental factors that could influence the action of Acid-PEG5-mono-methyl ester include the presence and activity of the E3 ubiquitin ligase and the target protein, as well as factors that affect the stability and bioavailability of the compound.

生化学分析

Biochemical Properties

Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . It plays a role in the formation of PROTACs, which are molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of Acid-PEG5-mono-methyl ester are primarily related to its role as a linker in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Acid-PEG5-mono-methyl ester involves its role in the formation of PROTACs . The terminal carboxylic acid of Acid-PEG5-mono-methyl ester can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the formation of PROTACs, which can bind to target proteins and lead to their degradation .

Temporal Effects in Laboratory Settings

It is known that Acid-PEG5-mono-methyl ester is a stable compound that can be stored at -20°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG5-mono-methyl ester typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process often includes the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds . The reaction conditions usually involve mild temperatures and neutral pH to ensure the stability of the PEG chain.

Industrial Production Methods

Industrial production of Acid-PEG5-mono-methyl ester follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95% . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Acid-PEG5-mono-methyl ester primarily undergoes substitution reactions due to the presence of the carboxylic acid and ester functional groups. These reactions include:

Amide Formation: Reaction with primary amines in the presence of activators like EDC or DCC to form stable amide bonds.

Common Reagents and Conditions

EDC and DCC: Used as activators for amide bond formation.

Acidic or Basic Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products

Amide Formation: Produces amides when reacted with primary amines.

Hydrolysis: Yields carboxylic acids and alcohols.

類似化合物との比較

Similar Compounds

- Acid-PEG4-mono-methyl ester

- Acid-PEG6-mono-methyl ester

- Acid-PEG5-dimethyl ester

Uniqueness

Acid-PEG5-mono-methyl ester is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly effective in applications requiring high solubility and stability .

生物活性

Acid-PEG5-mono-methyl ester is a polyethylene glycol (PEG) derivative that has garnered attention for its role in various biological applications, particularly in drug delivery and protein engineering. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C15H28O9

Molecular Weight: 352.4 g/mol

CAS Number: 1309460-30-7

Purity: ≥95%

Acid-PEG5-mono-methyl ester features a terminal carboxylic acid and a mono-methyl ester moiety, contributing to its hydrophilic properties. This structure enhances its solubility in aqueous environments, making it suitable for various biochemical applications .

The primary biological activity of Acid-PEG5-mono-methyl ester is its function as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). The mechanism involves:

- Formation of Ternary Complexes: Acid-PEG5-mono-methyl ester facilitates the assembly of a ternary complex consisting of the target protein, an E3 ubiquitin ligase, and the PROTAC itself.

- Ubiquitin-Proteasome Pathway: This complex promotes the selective degradation of target proteins via the ubiquitin-proteasome system, leading to significant cellular effects such as apoptosis or altered signaling pathways .

Biological Applications

Acid-PEG5-mono-methyl ester is employed in various fields:

- Drug Delivery Systems: Enhances solubility and stability of therapeutic agents.

- Bio-Conjugation: Serves as a non-cleavable linker for attaching drugs to antibodies or other biomolecules.

- Protein Engineering: Facilitates studies on protein-protein interactions and degradation pathways .

Case Studies

-

PROTAC Development:

A study demonstrated the successful use of Acid-PEG5-mono-methyl ester in creating PROTACs that target specific oncogenic proteins for degradation. The resultant PROTACs showed enhanced efficacy in reducing cancer cell viability compared to non-targeted approaches . -

Protein Modification:

In another investigation, researchers utilized Acid-PEG5-mono-methyl ester to PEGylate bovine serum albumin (BSA). This modification improved the protein's solubility and stability, highlighting the compound's utility in bioconjugation applications .

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Cleavable/Non-cleavable | Applications |

|---|---|---|---|

| Acid-PEG4-mono-methyl ester | 300.3 g/mol | Non-cleavable | Drug delivery, bio-conjugation |

| Acid-PEG5-mono-methyl ester | 352.4 g/mol | Non-cleavable | PROTACs, protein interactions |

| Acid-PEG6-mono-methyl ester | 404.5 g/mol | Non-cleavable | Drug delivery |

Acid-PEG5-mono-methyl ester is unique due to its optimal balance between hydrophilicity and molecular size, making it particularly effective for applications requiring high solubility and stability .

特性

IUPAC Name |

3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGMOHWEFFVQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。